

A Comprehensive Technical Guide to 6-Aminobenzo[d]thiazol-2(3H)-one

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Compound of Interest

Compound Name: 6-Aminobenzo[d]thiazol-2(3H)-one

Cat. No.: B1276385

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **6-Aminobenzo[d]thiazol-2(3H)-one**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document outlines its chemical identity, physicochemical properties, synthesis protocols, and known biological activities, with a focus on its potential applications in drug discovery and development.

Chemical Identity and Properties

6-Aminobenzo[d]thiazol-2(3H)-one, with the CAS number 56354-98-4, is a substituted benzothiazole derivative. The benzothiazole scaffold is a "privileged" structure in medicinal chemistry, known to impart a wide range of biological activities to compounds that contain it.[\[1\]](#)

IUPAC Name: 6-amino-1,3-benzothiazol-2(3H)-one

Synonyms: 6-Aminobenzothiazol-2(3H)-one

The core structure consists of a benzene ring fused to a thiazole ring, with an amino group at position 6 and a carbonyl group at position 2 of the thiazole ring. The "(3H)" designation in the name indicates the location of the hydrogen atom on the nitrogen at position 3, signifying its existence in the keto tautomeric form.

Physicochemical Properties

A summary of the key physicochemical properties of **6-Aminobenzo[d]thiazol-2(3H)-one** is presented in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	56354-98-4	[2] [3]
Molecular Formula	C ₇ H ₆ N ₂ OS	[2] [3]
Molecular Weight	166.20 g/mol	[2] [3]
Melting Point	221-222 °C	[2]
Density	1.473 g/cm ³	[2]
Appearance	Not explicitly stated, but related compounds are typically solids.	
Solubility	Not explicitly stated for this compound. Related compounds like 6-aminobenzothiazole are slightly soluble in water, chloroform, and methanol. [4]	

Synthesis and Experimental Protocols

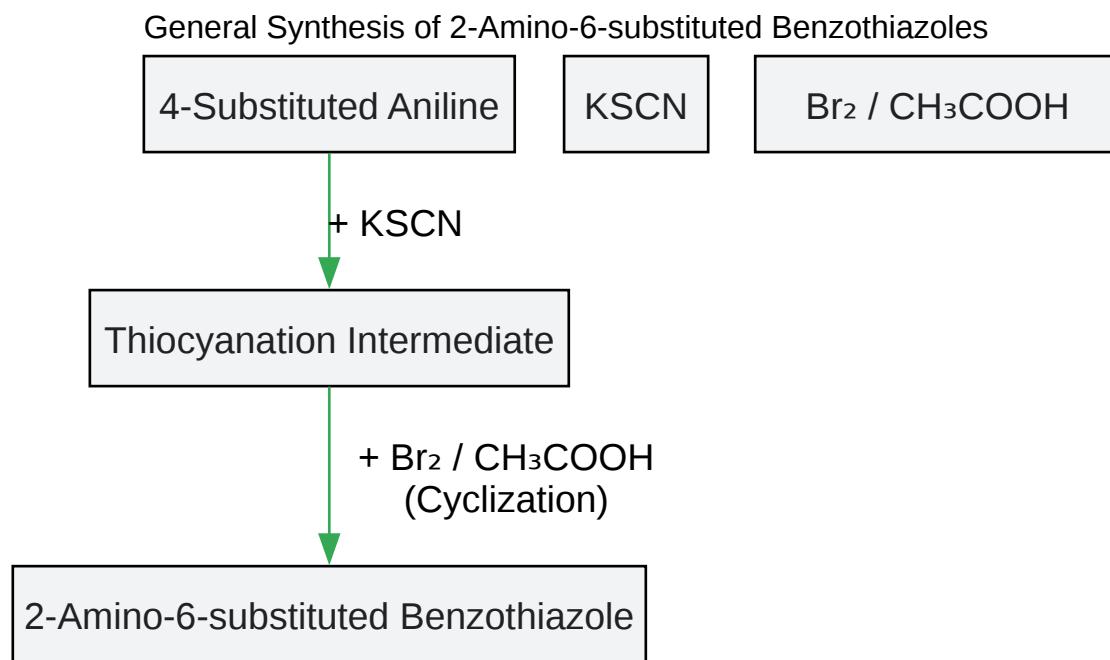
The synthesis of 2-aminobenzothiazole derivatives is well-established in the literature. A common and classical method involves the reaction of a corresponding substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic medium like glacial acetic acid. This reaction proceeds via an electrophilic substitution and subsequent cyclization.[\[1\]](#)

General Synthesis of 2-Amino-6-substituted Benzothiazoles

A widely employed method for the synthesis of 2-amino-6-substituted benzothiazoles is the reaction of a 4-substituted aniline with potassium thiocyanate and bromine in glacial acetic

acid.^[1] This method is particularly effective for anilines with electron-donating or weakly electron-withdrawing substituents at the para position.

Reaction Scheme:



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Caption: General reaction scheme for the synthesis of 2-amino-6-substituted benzothiazoles.

Postulated Experimental Protocol for 6-Aminobenzo[d]thiazol-2(3H)-one

While a specific protocol for **6-Aminobenzo[d]thiazol-2(3H)-one** is not readily available in the provided search results, a plausible synthesis can be adapted from the general procedures for related 2-aminobenzothiazoles. The synthesis would likely start from a protected p-phenylenediamine derivative to avoid side reactions with the free amino group.

Step 1: Synthesis of a protected 2,6-diaminobenzothiazole derivative.

- To a solution of N-acetyl-p-phenylenediamine (1 equivalent) in glacial acetic acid, add potassium thiocyanate (4 equivalents).

- Stir the mixture at room temperature for 45 minutes.
- Cool the reaction mixture to 10 °C.
- Add a solution of bromine (2 equivalents) in glacial acetic acid dropwise.
- Allow the reaction to stir at room temperature overnight.
- Neutralize the reaction mixture with a 25% aqueous ammonia solution.
- Collect the precipitate by filtration, wash thoroughly with water, and dry to yield 6-acetamido-2-aminobenzothiazole.

Step 2: Hydrolysis to **6-Aminobenzo[d]thiazol-2(3H)-one**.

The conversion of the 2-amino group to a 2-oxo group and deprotection of the 6-acetamido group would be the subsequent steps. This could potentially be achieved through diazotization of the 2-amino group followed by hydrolysis, and acidic or basic hydrolysis of the acetamido group.

Biological Activity and Signaling Pathways

Benzothiazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.

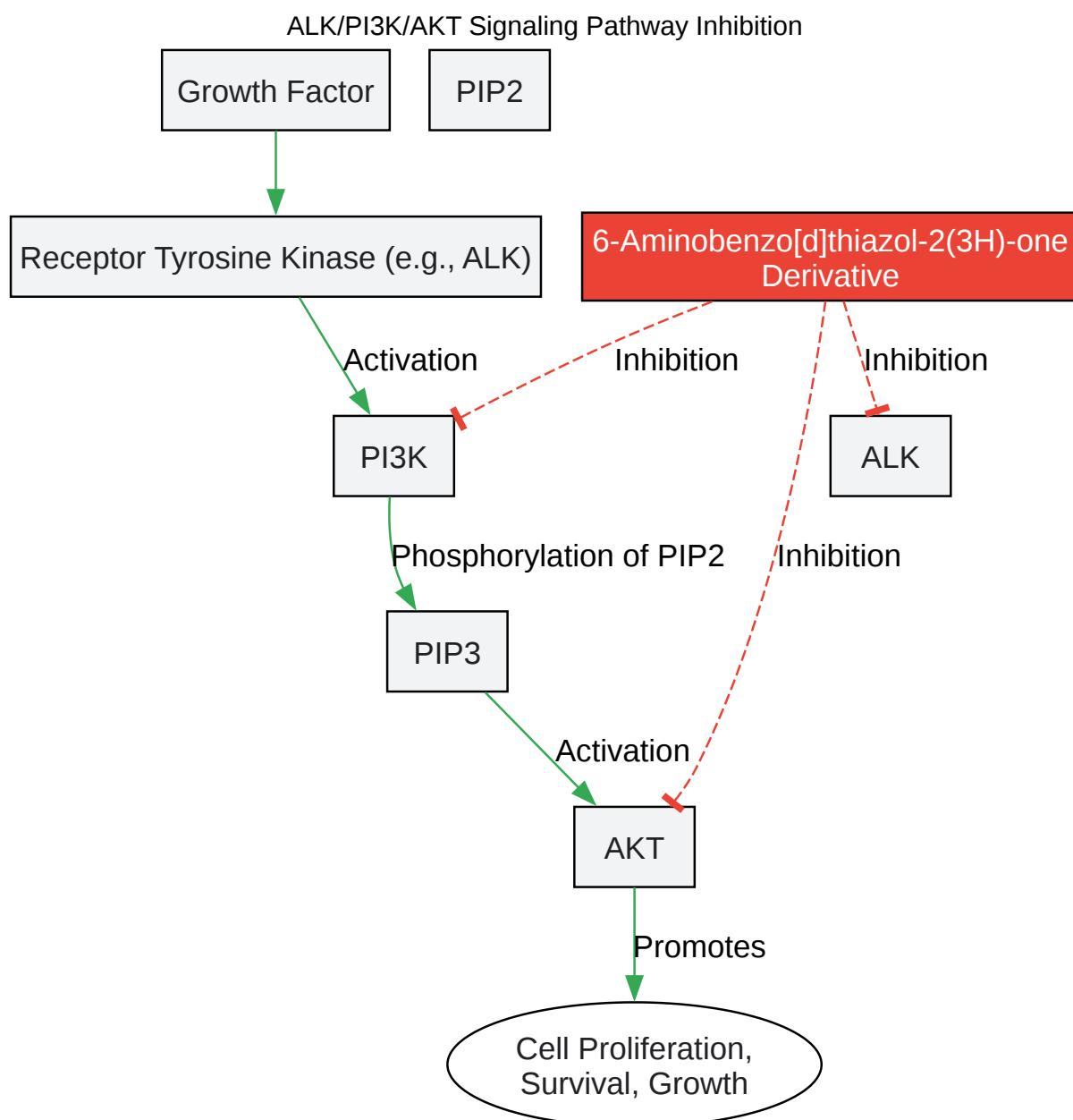
Anticancer Activity

Recent studies have highlighted the potential of benzothiazole derivatives as potent anticancer agents. A study on 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives demonstrated significant antiproliferative activity against A549 lung cancer cells.^{[5][6]} The lead compound from this study, compound 45, exhibited an IC₅₀ of 0.44 μM.^[5]

Mechanistic studies revealed that this class of compounds can induce G1-phase cell cycle arrest, disrupt the mitochondrial membrane potential, and promote apoptosis.^[5]

Inhibition of the ALK/PI3K/AKT Signaling Pathway

Further investigation into the mechanism of action of the aforementioned 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives revealed that they act as inhibitors of the ALK/PI3K/AKT signaling pathway.^[5] This pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by benzothiazole derivatives underscores their therapeutic potential in oncology.



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Caption: Inhibition of the ALK/PI3K/AKT signaling pathway by 6-aminobenzothiazole derivatives.

Applications and Future Directions

6-Aminobenzo[d]thiazol-2(3H)-one and its derivatives are versatile building blocks with significant potential in several fields:

- Drug Discovery: As a scaffold for the development of novel anticancer, antimicrobial, and anti-inflammatory agents.^[5] The ability of related compounds to inhibit key signaling pathways like ALK/PI3K/AKT makes this a promising area of research.^[5]
- Materials Science: As an intermediate in the synthesis of fluorescent dyes and optical brighteners.^[2] The benzothiazole core is a known fluorophore.
- Agrochemicals: As a building block for novel pesticides.^[2]

Future research should focus on the development of efficient and scalable synthesis protocols for **6-Aminobenzo[d]thiazol-2(3H)-one**. Furthermore, comprehensive screening of this compound and its derivatives against a wide range of biological targets is warranted to fully explore its therapeutic potential. Elucidation of structure-activity relationships will be crucial for the design of more potent and selective drug candidates.

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